molecular formula C6H6O2S B1665384 3-Methylthiophene-2-carboxylic acid CAS No. 23806-24-8

3-Methylthiophene-2-carboxylic acid

Cat. No. B1665384
CAS RN: 23806-24-8
M. Wt: 142.18 g/mol
InChI Key: IFLKEBSJTZGCJG-UHFFFAOYSA-N
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Description

3-Methylthiophene-2-carboxylic acid is an organic compound with the empirical formula C6H6O2S . It is a white to light yellow crystal powder . This compound has been used in the synthesis of zinc and cadmium carboxylate complexes .


Molecular Structure Analysis

The molecular structure of 3-Methylthiophene-2-carboxylic acid consists of a five-membered ring made up of one sulfur atom . The molecular weight is 142.176 .


Physical And Chemical Properties Analysis

3-Methylthiophene-2-carboxylic acid is a solid substance . It has a melting point range of 147-149 °C .

Scientific Research Applications

Polymer Chemistry

  • 3-Methylthiophene-2-carboxylic acid derivatives have been utilized in polymer chemistry, particularly in the synthesis of water-soluble polythiophene carboxylic acids. These substances exhibit unique solution properties and undergo pH-induced conformational changes, suggesting potential applications in areas requiring responsive materials (Kim et al., 1999).

Organic Synthesis

  • This chemical compound has been involved in the development of new synthetic routes. For instance, a study explored a novel method to synthesize mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, demonstrating the versatility of 3-Methylthiophene-2-carboxylic acid in organic synthesis (Corral & Lissavetzky, 1984).

Electropolymerization

  • The compound has been used in the electropolymerization of Poly-3-methylthiophene (P3MT), indicating its role in the creation of films with applications in electrocatalysis and electrochromism. This research highlights its potential in developing materials with electrocatalytic properties (Zhang et al., 2006).

Material Science

  • Studies in material science have leveraged 3-Methylthiophene-2-carboxylic acid for synthesizing polythiophene derivatives with potential applications in electrodialysis, wastewater treatment, or ion-selective membranes. The focus here is on creating materials with good thermal stability and semiconductor properties (Bertran et al., 2010).

Catalysis

  • In the field of catalysis, derivatives of 3-Methylthiophene-2-carboxylic acid have been used to create polythiophene films that serve as supports for catalytic materials. These films have been investigated for their potential in applications like formic acid oxidation, showcasing the compound's relevance in catalytic processes (Ocón et al., 2001).

Photovoltaics

  • Research in photovoltaic applications has involved using polythiophene derivatives, synthesized from 3-Methylthiophene-2-carboxylic acid, as conductive polymer dyes. These dyes are used to enhance the efficiency of solar cells, indicating the compound's potential in renewable energy technologies (Yoon et al., 2011).

Safety And Hazards

3-Methylthiophene-2-carboxylic acid is classified as a combustible solid . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is advised to prevent the generation of vapor or mist, keep away from flames and hot surfaces, and take measures to prevent the build-up of electrostatic charge .

properties

IUPAC Name

3-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLKEBSJTZGCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178518
Record name 3-Methyl-2-thenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthiophene-2-carboxylic acid

CAS RN

23806-24-8
Record name 3-Methyl-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23806-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-thenoic acid
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Record name 3-Methyl-2-thenoic acid
Source EPA DSSTox
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Record name 3-methyl-2-thenoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
V Ramanathan, R Levine - The Journal of Organic Chemistry, 1962 - ACS Publications
2-Thienyllithium has been alkylated and arylated to give 2-substituted thiophene derivatives in 45-65% yield. 3-Methyl-thiophene on metalation withn-butyllithium or phenyllithium and …
Number of citations: 52 pubs.acs.org
DWH MacDowell, AT Jeffries - The Journal of Organic Chemistry, 1971 - ACS Publications
… results are also in accord with those reported by Levine and Ramanathan10 who isolated 61% of 4-methyl-2-thiophenecarboxylic acid and 19% of 3-methylthiophene-2-carboxylic acid …
Number of citations: 17 pubs.acs.org
JW Hull Jr, DR Romer, DE Podhorez… - Beilstein Journal of …, 2007 - beilstein-journals.org
Background Dow AgroSciences has been investigating a new family of functionalized 2, 6-dihaloaryl 1, 2, 4-triazole insecticides featuring specifically targeted insecticidal activities …
Number of citations: 22 www.beilstein-journals.org
YH Kim, J Han, Y Park - Synlett, 2023 - thieme-connect.com
… with pentaacetyl β-D-glucose 8 with 4-HP (2), which can be obtained by coupling of α-amino phenyl propanone 10 with the commercially available 3methylthiophene-2-carboxylic acid (…
Number of citations: 2 www.thieme-connect.com
S Profeta Jr, VSS Kumar, R Austin, SS Young - Journal of Molecular …, 2010 - Elsevier
In the course of investigating the propensity of aromatic acids to react with selected nucleophiles, we came across an interesting difference in yields for two structurally similar thiophene …
Number of citations: 2 www.sciencedirect.com
N Bisht, SA Babu, R Tomar - Asian Journal of Organic …, 2020 - Wiley Online Library
… 4 a (prepared from 3-methylthiophene-2-carboxylic acid) assisted by the bidentate directing … amines (directing groups) and 3-methylthiophene-2-carboxylic acid. While the Pd(II)-…
Number of citations: 16 onlinelibrary.wiley.com
M Koman - Nova Biotechnologica et Chimica - sciendo.com
… Copper (II) with 3-methylthiophene-2-carboxylic acid (HMTK) forms a dinuclear complex of the acetate type [Cu 2 (MTK) 4 (H 2 O) 2]. By reaction of this complex with 2-metylfuro [3, 2-c] …
Number of citations: 0 sciendo.com
NP Gould, TJ Lee - The Journal of Organic Chemistry, 1980 - ACS Publications
… To our surprise, the reactions of 3-methylthiophene-2carboxylic acid were more complex. The reaction of entry 5 gave the single ester 9,8 whereas, that of entry 6 led to a mixture of …
Number of citations: 18 pubs.acs.org
SI Panchamukhi, AK Mohammed Iqbal… - Pharmaceutical …, 2011 - Springer
… Aseries of novel triazole fused tetracyclic thienopyrimidines (III – X) were synthesized from the corresponding precursor 5-amino-4-cyano-3-methylthiophene-2-carboxylic acid ethyl …
Number of citations: 14 link.springer.com
N Fathima, M Ziaulla, A Banu… - American Journal of …, 2011 - researchgate.net
… -methylthiophene-2-carboxylic acid ethyl ester 1 was prepared by Gewald’s reaction as reported in the literature [12] Formation of 5amino-4-cyano-3-methylthiophene-2-carboxylic acid …
Number of citations: 8 www.researchgate.net

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